1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

Catalog No.
S3671183
CAS No.
457628-50-1
M.F
C9H6F2O
M. Wt
168.14 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

CAS Number

457628-50-1

Product Name

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene

IUPAC Name

1,3-difluoro-5-prop-2-ynoxybenzene

Molecular Formula

C9H6F2O

Molecular Weight

168.14 g/mol

InChI

InChI=1S/C9H6F2O/c1-2-3-12-9-5-7(10)4-8(11)6-9/h1,4-6H,3H2

InChI Key

ZOFTWFDLBJRYJI-UHFFFAOYSA-N

SMILES

C#CCOC1=CC(=CC(=C1)F)F

Canonical SMILES

C#CCOC1=CC(=CC(=C1)F)F

1,3-Difluoro-5-(prop-2-yn-1-yloxy)benzene is a synthetic organic compound characterized by its unique structure, which includes a benzene ring substituted with two fluorine atoms and a prop-2-yn-1-yloxy group. Its molecular formula is C₉H₆F₂O, and it has a molecular weight of approximately 168.14 g/mol. The compound is notable for its physical properties, including a density of about 1.2 g/cm³ and a boiling point of approximately 178.8 °C at standard atmospheric pressure .

The compound's structure can be represented as follows:

text
F \ C \ C / \ C O-C≡C / \ C C \ / C---C \ \ F H

Typical of aromatic compounds with functional groups. Some notable reactions include:

  • Nucleophilic Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic attack, particularly at the carbon adjacent to the oxygen atom.
  • Alkyne Reactions: The prop-2-yn-1-yloxy group allows for further reactions typical of alkynes, such as addition reactions with electrophiles.
  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-withdrawing effects of the fluorine substituents.

The synthesis of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene typically involves several steps:

  • Starting Material: The synthesis begins with 3,5-difluorophenol.
  • Alkylation Reaction: The phenol undergoes an alkylation reaction with propyne in the presence of a base to form the desired ether.
  • Purification: The product is purified through techniques such as distillation or chromatography to obtain high purity levels suitable for research and application .

This compound has potential applications in various fields:

  • Pharmaceuticals: Due to its unique structure, it may serve as a lead compound for drug development.
  • Material Science: Its properties may be exploited in developing new materials or coatings.
  • Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry.

Interaction studies involving 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene are essential for understanding its reactivity and potential biological effects. These studies generally focus on:

  • Binding Affinity: Investigating how well the compound binds to specific biological targets.
  • Mechanism of Action: Understanding how the compound exerts its effects at a molecular level.

Such studies are crucial for evaluating its potential therapeutic applications.

Several compounds share structural similarities with 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene. Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
1,3-DifluorobenzeneTwo fluorine atoms on benzeneSimple structure; used in various chemical syntheses
4-FluoroanilineFluorine atom on anilineAmino group introduces different reactivity
2-FluoroethylbenzeneFluorine and ethyl groupDifferent alkyl substituent affects properties
4-Methoxyphenyl difluorideMethoxy and difluoridePresence of methoxy affects solubility

The uniqueness of 1,3-difluoro-5-(prop-2-yn-1-yloxy)benzene lies in its combination of fluorine substitution and an alkyne functional group, which may impart distinct chemical and biological properties compared to other similar compounds.

XLogP3

2.2

Dates

Modify: 2023-08-20

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